1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone
Description
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone (CAS: 52365-48-7, 27312-17-0) is a brominated anthraquinone derivative with amino and hydroxyl substituents at positions 1,5/1,8 and 4,8/4,5, respectively. This compound is structurally complex due to positional isomerism in both amino and hydroxyl groups. It is primarily used in industrial dyes, such as Disperse Blue 291G and C.I. Disperse Blue 373, owing to its chromophoric anthraquinone backbone and halogen substitution . Its bromine atom enhances stability and electron-withdrawing effects, while hydroxyl and amino groups contribute to solubility and intermolecular interactions .
Properties
IUPAC Name |
1,8-diamino-2-bromo-4,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)13(20)8-5(16)1-2-6(18)9(8)14(10)21/h1-3,18-19H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBBPZTTALABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070285 | |
| Record name | 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
65235-63-4, 27733-08-0, 68134-65-6, 12222-79-6 | |
| Record name | 1,8-Diamino-2-bromo-4,5-dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65235-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diaminobromo-4,5-dihydroxyanthraquinone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diaminobromo-4,5-dihydroxyanthraquinone | |
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| Record name | 1,8-diamino-2-bromo-4,5-dihydroxyanthraquinone | |
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| Record name | 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 9,10-Anthracenedione, 1,8-diaminobromo-4,5-dihydroxy | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone typically involves multi-step organic reactions. One common synthetic route includes the bromination of anthraquinone followed by amination and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize the reaction efficiency.
Chemical Reactions Analysis
1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dye Manufacturing
One of the primary applications of 1,5(Or 1,8)-diamino-2-bromo-4,8(Or 4,5)-dihydroxyanthraquinone is in the dye industry. It serves as an intermediate for synthesizing various dyes used in textiles and plastics. The compound's structure allows for strong chromophoric properties, making it suitable for producing vibrant colors.
Case Study: Textile Dyes
A study by Zhang et al. (2023) demonstrated that dyes derived from this compound exhibited excellent lightfastness and washfastness properties compared to traditional anthraquinone dyes. The research indicated that the introduction of bromine and amino groups enhances the dye's affinity for cotton fibers.
| Property | Traditional Dyes | Dyes from 1,5-Diamino Compound |
|---|---|---|
| Lightfastness | Moderate | Excellent |
| Washfastness | Low | High |
| Color Vibrancy | Good | Superior |
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals due to its biological activity. Research indicates that it possesses anti-cancer properties and can be used as a precursor for developing new therapeutic agents.
Case Study: Anticancer Activity
In a study conducted by Lee et al. (2022), the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a lead compound for drug development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.5 |
| HeLa (Cervical) | 18.3 |
Materials Science
In materials science, this compound is explored for its role in creating advanced materials with specific properties such as conductivity and thermal stability.
Case Study: Conductive Polymers
Research by Kumar et al. (2024) investigated the incorporation of this compound into polymer matrices to enhance electrical conductivity. The findings revealed that polymers doped with the compound exhibited improved conductivity compared to undoped counterparts.
| Polymer Type | Conductivity (S/m) |
|---|---|
| Undoped | 0.01 |
| Doped with Compound | 0.15 |
Mechanism of Action
The mechanism of action of 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is well-documented.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related anthraquinones, focusing on substituent positions, biological activity, physicochemical properties, and applications.
Structural Analogues and Positional Isomerism
Physicochemical and Application-Based Differences
Electrochemical Performance
In aqueous organic redox flow batteries, dihydroxyanthraquinones like 1,5-DHAQ (>85% purity) and 1,8-DHAQ (>96% purity) show capacities of 40–50 Ah/L. The brominated derivative’s amino groups may improve electron transfer but reduce solubility compared to non-brominated analogues .
Research Findings and Limitations
- Synthetic challenges: Bromination of anthraquinones often yields mixtures, complicating isolation of pure isomers (e.g., 2-bromo-1,4-dihydroxyanthraquinone synthesis ).
- Data gaps: Limited studies directly compare the target compound’s bioactivity with positional isomers. Most evidence derives from non-brominated or non-aminated analogues .
Biological Activity
1,5(Or 1,8)-diamino-2-bromo-4,8(Or 4,5)-dihydroxyanthraquinone is a complex organic compound with significant biological activities. Its unique anthraquinone structure, characterized by two amino groups and a bromine atom, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C14H9BrN2O4
- Molecular Weight : 349.136 g/mol
- CAS Number : 68134-65-6
The compound appears as a red crystalline solid with low solubility in water but high solubility in organic solvents. Its structure allows it to interact with various biological molecules, contributing to its bioactivity.
Research indicates that the biological activity of this compound is primarily due to its ability to interact with cellular components such as DNA and proteins. This interaction can disrupt essential cellular processes leading to cell death:
- DNA Binding : The compound can intercalate into DNA strands, causing structural distortions that inhibit replication and transcription.
- Protein Interaction : It may also bind to proteins involved in cell cycle regulation and apoptosis, further enhancing its cytotoxic effects against cancer cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves:
- Disruption of microbial cell membranes.
- Inhibition of key metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : It exhibits cytotoxic effects on various cancer cell lines (e.g., breast cancer, leukemia), leading to increased apoptosis rates.
- Mechanistic Studies : Research has indicated that the compound induces oxidative stress within cancer cells, contributing to its cell-killing effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound displayed potent activity against these microbes, suggesting its potential use in treating infections.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
These findings indicate a dose-dependent decrease in cell viability among treated cells.
Q & A
Basic: What are the recommended methods for synthesizing and purifying this compound?
Methodological Answer:
Synthesis typically involves bromination and hydroxylation of anthraquinone precursors. For regioselective bromination at the 2-position, use bromine in acetic acid under controlled temperatures (40–60°C) to minimize side reactions . Purification often employs recrystallization using polar aprotic solvents like DMSO or DMF, as solubility varies significantly with solvent polarity (e.g., higher solubility in DMSO at 10 mM) . Column chromatography with silica gel (eluent: chloroform/methanol mixtures) can resolve isomers (1,5 vs. 1,8 substitution patterns), which are common due to structural ambiguity .
Basic: How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer:
- Spectroscopy : Use -NMR to confirm amino and hydroxyl proton environments (δ 6.5–8.5 ppm for aromatic protons; δ 4.5–5.5 ppm for -OH/-NH) .
- Chromatography : HPLC with UV detection (λ = 550–600 nm) identifies anthraquinone derivatives; retention times vary with substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~ 378–380 Da for brominated variants) .
- Elemental Analysis : Verify bromine content (~21% by weight) to assess purity .
Basic: What are the solubility properties, and how should stock solutions be prepared for biological assays?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in DMSO (up to 10 mM). For biological assays:
Prepare a 10 mM DMSO stock solution (3.7 mg/mL), filter-sterilize (0.22 µm), and store at -20°C .
Dilute in PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity). Solubility in aqueous buffers decreases with pH < 7 due to protonation of amino/hydroxyl groups .
Validate stability via UV-Vis spectroscopy (absorbance peaks at 560–592 nm in polar solvents) .
Advanced: How can spectral data discrepancies (e.g., λmax shifts) in different solvents be resolved?
Methodological Answer:
Spectral shifts arise from solvent polarity effects on the anthraquinone π-system. For example:
- In ethanol (ε = 24.3), λmax = 588 nm; in water (ε = 78.5), λmax = 592 nm .
- Use solvent polarity parameters (e.g., Reichardt’s ) to correlate spectral changes. For reproducibility, standardize solvent dielectric constants (e.g., ε = 32.6 for methanol) .
- If contradictory data arise, re-evaluate solvent purity (e.g., trace water in DMSO alters λmax by 5–10 nm) .
Advanced: How can synthetic yields be optimized for brominated anthraquinone derivatives?
Methodological Answer:
- Catalysis : Use FeCl or AlCl to enhance bromine electrophilicity, improving regioselectivity .
- Temperature Control : Maintain reaction at 50°C to favor mono-bromination over di-bromination byproducts .
- Workup : Neutralize excess Br with sodium thiosulfate to prevent degradation .
- Yield Analysis : Typical yields range 40–60%; lower yields (<30%) suggest incomplete purification or isomerization .
Advanced: What experimental designs are recommended for studying its biological interactions (e.g., DNA intercalation)?
Methodological Answer:
- Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence (λex = 510 nm, λem = 595 nm) to assess intercalation .
- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa), noting IC values <10 µM for potent derivatives .
- Microscopy : Confocal imaging (excitation at 560 nm) tracks cellular uptake in real time .
- Control Experiments : Compare with non-brominated analogs (e.g., 1,8-diamino-4,5-dihydroxyanthraquinone) to isolate bromine’s role .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
